molecular formula C17H22N2O2 B2511294 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 955737-88-9

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Cat. No.: B2511294
CAS No.: 955737-88-9
M. Wt: 286.375
InChI Key: SUYRTZMRFGSCCH-UHFFFAOYSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a cyclopropane carboxamide moiety attached to a tetrahydroisoquinoline core, which is further substituted with an isobutyryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves a multi-step process. One common method includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, followed by reduction of the endocyclic C=N bond. Subsequent N-alkylation and acid hydrolysis steps lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane carboxamide moiety or the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide
  • N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide

Uniqueness

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopropane carboxamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11(2)17(21)19-8-7-12-5-6-15(9-14(12)10-19)18-16(20)13-3-4-13/h5-6,9,11,13H,3-4,7-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYRTZMRFGSCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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